N-[2-(TERT-BUTYL)PHENYL]-3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
Overview
Description
N-[2-(TERT-BUTYL)PHENYL]-3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a synthetic organic compound that features a benzamide core with a tert-butylphenyl and a chloropyrazolylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(TERT-BUTYL)PHENYL]-3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the phenyl ring using tert-butyl chloride in the presence of a strong base such as sodium hydride.
Coupling of the pyrazole and benzamide moieties: This is typically done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an aprotic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(TERT-BUTYL)PHENYL]-3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloropyrazole moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
N-[2-(TERT-BUTYL)PHENYL]-3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(TERT-BUTYL)PHENYL]-3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(TERT-BUTYL)PHENYL]-3-[(4-METHOXY-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
- N-[2-(TERT-BUTYL)PHENYL]-3-[(4-FLUORO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
Uniqueness
N-[2-(TERT-BUTYL)PHENYL]-3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is unique due to the presence of the chloropyrazole moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing new drugs and materials with specific properties.
Properties
IUPAC Name |
N-(2-tert-butylphenyl)-3-[(4-chloropyrazol-1-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-21(2,3)18-9-4-5-10-19(18)24-20(26)16-8-6-7-15(11-16)13-25-14-17(22)12-23-25/h4-12,14H,13H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBKUZKDEHUEJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=CC(=C2)CN3C=C(C=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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